molecular formula C25H51NO2 B14233472 Octyl hexadecylcarbamate CAS No. 617689-10-8

Octyl hexadecylcarbamate

Cat. No.: B14233472
CAS No.: 617689-10-8
M. Wt: 397.7 g/mol
InChI Key: LRCYLYDHGISYQH-UHFFFAOYSA-N
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Description

Octyl hexadecylcarbamate is a synthetic carbamate derivative characterized by an octyl (C₈H₁₇) and a hexadecyl (C₁₆H₃₃) group linked via a carbamate (O-C-O-NH-) functional group. Carbamates are widely used in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable properties.

Properties

CAS No.

617689-10-8

Molecular Formula

C25H51NO2

Molecular Weight

397.7 g/mol

IUPAC Name

octyl N-hexadecylcarbamate

InChI

InChI=1S/C25H51NO2/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-21-23-26-25(27)28-24-22-20-10-8-6-4-2/h3-24H2,1-2H3,(H,26,27)

InChI Key

LRCYLYDHGISYQH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)OCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyl hexadecylcarbamate can be synthesized through the reaction of octyl alcohol and hexadecyl isocyanate. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the formation of the carbamate ester bond. The reaction can be represented as follows:

C8H17OH + C16H33NCO → C25H51NO2 + CO2\text{C8H17OH + C16H33NCO → C25H51NO2 + CO2} C8H17OH + C16H33NCO → C25H51NO2 + CO2

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using continuous flow processes. These processes ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Octyl hexadecylcarbamate can undergo hydrolysis in the presence of water, leading to the formation of octyl alcohol and hexadecylamine.

    Oxidation: The compound can be oxidized using strong oxidizing agents, resulting in the formation of corresponding carbonyl compounds.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of primary amines.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like

Comparison with Similar Compounds

Functional Group and Stability

  • Octyl Hexadecylcarbamate (Carbamate) : The carbamate group imparts resistance to hydrolysis compared to esters, making it suitable for sustained-release formulations or coatings .
  • Octyl Acetate (Ester) : Contains an ester (O-C-O-) group, commonly used in fragrances and flavors due to volatility and rapid degradation .
  • 1,2-Benzenedicarboxylic Acid, Di-C6-10 Alkyl Phthalates (Phthalate Ester) : Used as plasticizers but criticized for endocrine-disrupting effects; carbamates may offer safer alternatives in polymer applications .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Applications
This compound* ~450 (estimated) >300 (estimated) Low in water Pharmaceuticals, coatings
Octyl Acetate 172.27 210 Insoluble in H₂O Fragrances, solvents
Hexyl Decanoate 256.43 295 Oils, ethanol Food additives, cosmetics
Di-C7-9 Phthalate Esters ~390–420 250–300 Lipophilic Plasticizers

*Hypothetical data inferred from carbamate analogs.

Market and Industrial Relevance

  • Octyl Hexanoate (Ester): Used in cosmetics and lubricants, with manufacturing trends emphasizing scalability . Carbamates may occupy niche markets due to specialized stability requirements.

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